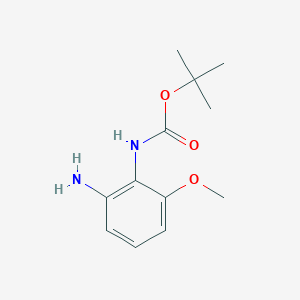

tert-Butyl (2-amino-6-methoxyphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-6-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-8(13)6-5-7-9(10)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOXKILXOLITHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676414 | |

| Record name | tert-Butyl (2-amino-6-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-84-7 | |

| Record name | tert-Butyl (2-amino-6-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 954238-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Strategy for Carbamate Formation on Aromatic Amines

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with a tert-butyl carbamoylating agent, most commonly di-tert-butyl dicarbonate (Boc2O). This reagent selectively introduces the tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen under mild conditions, preserving other functional groups such as methoxy substituents on the aromatic ring.

Preparation via Reaction with Di-tert-butyl Dicarbonate

The most common and robust method for preparing tert-butyl carbamates, including tert-Butyl (2-amino-6-methoxyphenyl)carbamate, involves direct carbamoylation of the aromatic amine with di-tert-butyl dicarbonate:

-

- Solvent: Typically tetrahydrofuran (THF), dichloromethane (DCM), or ethanol.

- Base: A mild base such as triethylamine or sodium bicarbonate to neutralize the generated acid.

- Temperature: Room temperature to slightly elevated temperatures (0 °C to 40 °C).

- Reaction Time: 1 to several hours depending on scale and substrate.

Mechanism:

The amine nucleophilically attacks one of the carbonyl carbons of Boc2O, displacing tert-butoxide and forming the carbamate linkage.-

- High selectivity for the amine group.

- Mild reaction conditions preserve sensitive substituents like the 6-methoxy group.

- Good yields and straightforward purification.

Experimental Example for this compound

While direct literature on this exact compound is limited, the general procedure extrapolated from similar compounds is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Amino-6-methoxyaniline, di-tert-butyl dicarbonate, triethylamine, THF | Mix amine and base in THF, cool to 0 °C |

| 2 | Add di-tert-butyl dicarbonate dropwise | Stir at 0 °C to room temperature for 2-4 hours |

| 3 | Quench with water, extract with ethyl acetate | Separate organic layer |

| 4 | Wash organic layer with aqueous acid/base, dry over MgSO4 | Purify by column chromatography if needed |

| 5 | Evaporate solvent to yield this compound | Obtain product as solid or oil |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Direct Boc Protection | 2-Amino-6-methoxyaniline | Di-tert-butyl dicarbonate, base | RT or 0 °C, THF or EtOH | Most straightforward, high selectivity |

| Curtius Rearrangement from Acid | 2-Amino-6-methoxybenzoic acid | Sodium azide, Boc2O, catalysts | Elevated temp (~75 °C) | Useful if starting from acid, more steps |

| Modified Hofmann Rearrangement | Amide derivatives | Various reagents | Variable | Less common for tert-butyl carbamates |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-amino-6-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted anilines and amides.

Deprotection Reactions: The major product is 2-amino-6-methoxyaniline.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (2-amino-6-methoxyphenyl)carbamate serves as a building block in drug design due to its structural properties. Its amino and methoxy functionalities allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation, showcasing promising results in vitro. Further studies are needed to elucidate the mechanisms of action and optimize these compounds for therapeutic use.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity allows for transformations that are crucial in creating more complex molecules.

Synthesis Pathways

- Palladium-Catalyzed Reactions : this compound is employed in palladium-catalyzed reactions to synthesize N-Boc protected anilines, which are essential precursors in medicinal chemistry.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Palladium-Catalyzed | 120°C for 5 hours | 92% |

This table summarizes the reaction conditions and yields observed during the synthesis of derivatives using this compound.

Biochemical Research

In biochemical research, this compound is valuable for studying protein interactions and enzyme activities due to its ability to modify amino acids selectively.

Application in Proteomics

The unique structure of this compound allows it to interact with various biological systems, making it useful in proteomics studies aimed at identifying protein targets for drug development.

Potential Therapeutic Applications

The biological activity of this compound suggests potential therapeutic applications beyond anticancer activity, including:

- Antimicrobial Agents : Preliminary studies indicate efficacy against certain bacterial strains.

- Anti-inflammatory Compounds : Its structural analogs have shown promise in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-6-methoxyphenyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the amino group is released, allowing it to participate in subsequent reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

- Aromatic vs. Aliphatic Cores: The benzene ring in the primary compound contrasts with the pyridine ring in ’s derivative, which introduces electron-deficient character and altered reactivity. Cyclohexane-based analogs () offer a non-aromatic, sterically constrained environment.

- Substituent Effects: Methoxy groups (electron-donating) vs. fluoro groups (electron-withdrawing, ) influence electronic properties and downstream reactivity. The amino group’s position (para vs.

- Chirality : The (S)-configured ethyl group in ’s compound highlights the role of stereochemistry in biological activity, a feature absent in the achiral primary compound.

Stability and Reactivity

- The primary compound’s storage under refrigeration suggests sensitivity to heat or moisture, whereas fluorinated analogs () may exhibit enhanced stability due to the strong C–F bond.

- The amino group’s ortho position relative to methoxy in the primary compound could sterically hinder reactions, unlike the para-substituted pyridine derivative ().

Biological Activity

tert-Butyl (2-amino-6-methoxyphenyl)carbamate is a chemical compound with significant potential in pharmaceutical applications. Its structure includes a tert-butyl group, an amino group, and a methoxy group, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula: C₁₂H₁₈N₂O₃

- Molecular Weight: 238.28 g/mol

- Structural Features: The compound features a tert-butyl protecting group and an amino group at the ortho position relative to the methoxy substituent on the phenyl ring.

Anticancer Potential

Recent studies have highlighted the anticancer properties of various carbamate derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic activity against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 5a | MCF-7 | 0.48 |

| 5b | HCT-116 | 0.78 |

| This compound | U-937 | TBD |

These values indicate that modifications in the structure can lead to enhanced biological activity, suggesting that this compound may also exhibit similar effects.

The biological activity of carbamates often involves interaction with specific cellular pathways. For instance:

- Apoptosis Induction: Flow cytometry assays have shown that certain derivatives induce apoptosis in cancer cells by increasing caspase activity, which is critical for programmed cell death .

- Cell Cycle Arrest: Some compounds have been noted to arrest cell proliferation at the G1 phase, indicating their potential as cell cycle inhibitors .

Case Studies

- Synthesis and Evaluation : A study focused on the synthesis of various carbamate derivatives demonstrated that modifying the amino and methoxy groups significantly influenced their biological activities. The study reported that compounds with electron-withdrawing groups at specific positions exhibited higher potency against cancer cell lines .

- Inhibition Studies : Another research highlighted the use of tert-butyl carbamates in inhibiting proteases associated with viral infections, such as SARS-CoV. The kinetic parameters were determined using fluorometric assays, revealing promising inhibitory activities against viral proteases .

Q & A

Basic: What are the recommended synthetic routes for tert-butyl (2-amino-6-methoxyphenyl)carbamate?

The compound is typically synthesized via Boc protection of the primary amine group. A standard protocol involves reacting 2-amino-6-methoxyphenol with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., DMAP in THF or DCM). Key parameters include maintaining anhydrous conditions, reaction temperatures of 0–25°C, and monitoring progress via TLC (Rf ≈ 0.4 in EtOAc/hexane). Post-synthesis purification by column chromatography (silica gel, 20% EtOAc/hexane) ensures ≥95% purity .

Basic: What analytical techniques confirm the structural integrity of this carbamate?

- NMR : Focus on tert-butyl protons (δ 1.2–1.5 ppm) and methoxy signals (δ 3.7–3.9 ppm). Aromatic protons (δ 6.5–7.5 ppm) should match substitution patterns.

- HRMS : Exact mass verification (e.g., [M+H]+ calculated within 2 ppm error).

- X-ray crystallography : Use SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How to resolve discrepancies between theoretical and observed spectroscopic data?

- NMR ambiguities : Perform 2D experiments (HSQC, HMBC) to assign overlapping signals. Compare with DFT-predicted chemical shifts (e.g., Gaussian at B3LYP/6-311+G(d,p)).

- Mass spec anomalies : Analyze isotopic patterns via HRMS and cross-check with synthetic intermediates to identify byproducts .

Advanced: What strategies mitigate Boc-group cleavage during multi-step syntheses?

- Avoid strong acids (e.g., TFA) in early steps; use buffered deprotection (pH 4–5 with HCl/dioxane).

- Stabilize intermediates with radical scavengers (e.g., BHT) in oxidative environments.

- Monitor degradation via inline IR spectroscopy for real-time adjustments .

Basic: What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats.

- Storage : Airtight containers at 2–8°C with desiccants.

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How to analyze enantiomeric purity in chiral tert-butyl carbamates?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.

- VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra.

- Crystallographic twinning analysis : SHELXL’s TWIN command refines ambiguous diffraction data .

Advanced: What computational tools predict reactivity in nucleophilic substitutions?

- DFT modeling : Calculate Fukui indices to identify electrophilic sites.

- Solvent effects : Simulate with COSMO-RS in solvents like DMF or acetonitrile.

- Kinetic studies : Use stopped-flow UV-Vis to validate computational predictions .

Basic: How to optimize recrystallization for X-ray-quality crystals?

- Solvent screening : Test EtOAc/hexane (1:3) or DCM/pentane gradients.

- Thermal control : Cool saturated solutions at 0.5°C/min.

- Crystal mounting : Use MicroMounts™ to prevent lattice defects .

Advanced: How to study thermal degradation mechanisms?

- TGA-FTIR : Track CO₂ release (Boc cleavage) and methoxy group oxidation.

- Isotopic labeling : Synthesize 13C-Boc analogs to trace fragmentation pathways via MS/MS.

- Pyrolysis-GC/MS : Identify volatile degradation products (e.g., tert-butanol) .

Basic: How to validate purity for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.